2-Fluoro-5-hydroxy-L-tyrosine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

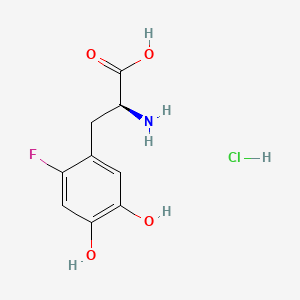

(2S)-2-amino-3-(2-fluoro-4,5-dihydroxyphenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO4.ClH/c10-5-3-8(13)7(12)2-4(5)1-6(11)9(14)15;/h2-3,6,12-13H,1,11H2,(H,14,15);1H/t6-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNBXYEDRHUMOHU-RGMNGODLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)O)F)CC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=CC(=C1O)O)F)C[C@@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Role of 2-Fluoro-5-hydroxy-L-tyrosine in Catecholamine Biosynthesis Pathways

Intended for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of 2-Fluoro-5-hydroxy-L-tyrosine, a fluorinated analog of L-DOPA also known as 6-Fluoro-L-DOPA, and its pivotal role as a molecular probe in the study of catecholamine biosynthesis. The guide delves into the mechanistic interactions of this compound with the key enzymes of the catecholamine pathway, namely Tyrosine Hydroxylase (TH) and Aromatic L-amino acid Decarboxylase (AADC). We present detailed, field-proven experimental protocols for utilizing 2-Fluoro-5-hydroxy-L-tyrosine in both in vitro enzyme kinetic studies and cell-based assays. Furthermore, this guide offers insights into the impact of fluorine substitution on enzyme-substrate interactions and the application of this knowledge in drug development and neuroscientific research, particularly in the context of Positron Emission Tomography (PET) imaging for assessing dopamine synthesis.

Introduction: The Catecholamine Biosynthesis Pathway - A Foundation of Neuromodulation

The catecholamines—dopamine, norepinephrine, and epinephrine—are a class of monoamine neurotransmitters that play critical roles in regulating a vast array of physiological and cognitive processes, including motor control, mood, attention, and the 'fight-or-flight' response. The synthesis of these crucial neuromodulators originates from the amino acid L-tyrosine in a well-defined enzymatic pathway.

The initial and rate-limiting step is the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) by the enzyme Tyrosine Hydroxylase (TH) .[1][2] This reaction requires molecular oxygen, iron (Fe2+), and tetrahydrobiopterin as cofactors.[1][2] Subsequently, Aromatic L-amino acid Decarboxylase (AADC) , also known as DOPA decarboxylase, catalyzes the decarboxylation of L-DOPA to form dopamine.[3][4][5] In noradrenergic and adrenergic neurons, dopamine is further converted to norepinephrine by dopamine β-hydroxylase, and norepinephrine to epinephrine by phenylethanolamine N-methyltransferase.

Given its role as the rate-limiting enzyme, TH is a primary point of regulation for catecholamine synthesis.[1][2] The activity of both TH and AADC is fundamental to maintaining appropriate levels of catecholamines, and dysregulation of this pathway is implicated in numerous neurological and psychiatric disorders, most notably Parkinson's disease, which is characterized by the degeneration of dopaminergic neurons.[2]

2-Fluoro-5-hydroxy-L-tyrosine: A Fluorinated Probe for a Key Pathway

2-Fluoro-5-hydroxy-L-tyrosine, more commonly known as 6-Fluoro-L-DOPA, is a synthetic analog of L-DOPA where a fluorine atom is substituted at the 6th position of the phenyl ring. This seemingly subtle modification has profound implications for its utility as a research tool. The introduction of fluorine, a highly electronegative and relatively small atom, can significantly alter the electronic properties and metabolic stability of a molecule without drastically changing its overall shape, making it an invaluable tool in medicinal chemistry and chemical biology.[6][7][8]

The primary utility of 6-Fluoro-L-DOPA lies in its role as a substrate for AADC, allowing for the in vivo and in vitro assessment of dopamine synthesis.[9][10] When radiolabeled with fluorine-18 ([¹⁸F]), it becomes a critical tracer for Positron Emission Tomography (PET) imaging, enabling the visualization and quantification of dopaminergic nerve terminal function in the brain.[9][11][12]

Interaction with Tyrosine Hydroxylase (TH)

While primarily recognized as an L-DOPA analog, the interaction of fluorinated tyrosines with TH is also of interest. Some studies suggest that fluorinated tyrosine analogs can act as substrates for TH, leading to the formation of their corresponding DOPA derivatives.[13] However, the efficiency of this conversion can be influenced by the position of the fluorine atom. The electron-withdrawing nature of fluorine can affect the reactivity of the aromatic ring, potentially altering the kinetics of the hydroxylation reaction catalyzed by TH.

A Substrate for Aromatic L-amino acid Decarboxylase (AADC)

The most well-characterized interaction of 6-Fluoro-L-DOPA is with AADC. It serves as a substrate for this enzyme, undergoing decarboxylation to produce 6-fluorodopamine.[9][14] This reaction is central to its application in PET imaging, as the accumulation of radiolabeled 6-fluorodopamine in dopaminergic neurons provides a measure of AADC activity and, by extension, the capacity for dopamine synthesis.

The presence of the fluorine atom at the 6-position influences the enzyme kinetics. It has been reported that the Michaelis-Menten constant (Km) of AADC for L-6-[¹⁸F]DOPA is 101 ± 22 µM, which is considerably lower than that for L-2-[¹⁸F]DOPA (982 ± 115 µM), indicating a higher affinity of the 6-fluoro isomer for the enzyme.[15] This difference in affinity underscores the importance of the substitution pattern on substrate recognition by AADC.

Quantitative Data Summary

The following table summarizes the known kinetic parameters for the interaction of 6-Fluoro-L-DOPA with AADC. Data on the interaction with Tyrosine Hydroxylase is an area of ongoing investigation.

| Enzyme | Substrate | Km (µM) | Vmax | Notes |

| Aromatic L-amino acid Decarboxylase (AADC) | 6-Fluoro-L-DOPA | 101 ± 22[15] | Not explicitly found | The Km value indicates a relatively high affinity of the enzyme for this substrate. |

| Tyrosine Hydroxylase (TH) | 2-Fluoro-5-hydroxy-L-tyrosine | Not explicitly found | Not explicitly found | Further research is needed to quantify the kinetics of this interaction. |

Experimental Protocols

This section provides detailed methodologies for studying the role of 2-Fluoro-5-hydroxy-L-tyrosine in catecholamine biosynthesis.

In Vitro Enzyme Assay for Aromatic L-amino acid Decarboxylase (AADC) Activity

This protocol describes a method to determine the kinetic parameters of AADC with 6-Fluoro-L-DOPA as a substrate.

Materials:

-

Recombinant human AADC

-

6-Fluoro-L-DOPA (non-radiolabeled)

-

Pyridoxal-5-phosphate (PLP)

-

Potassium phosphate buffer (pH 7.2)

-

Perchloric acid

-

HPLC system with electrochemical or fluorescence detector

Procedure:

-

Enzyme Preparation: Prepare a stock solution of recombinant human AADC in potassium phosphate buffer. The final concentration will need to be optimized based on enzyme activity.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Potassium phosphate buffer (to final volume)

-

PLP (final concentration of 10 µM)

-

A range of concentrations of 6-Fluoro-L-DOPA (e.g., 10 µM to 1 mM)

-

-

Enzyme Reaction:

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the AADC enzyme solution.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination: Stop the reaction by adding an equal volume of cold perchloric acid (e.g., 0.4 M).

-

Sample Preparation for HPLC:

-

Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated protein.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

-

HPLC Analysis:

-

Inject the filtered supernatant onto an HPLC system equipped with a C18 column.

-

Use a mobile phase suitable for separating 6-Fluoro-L-DOPA and its product, 6-fluorodopamine (e.g., a phosphate buffer with an ion-pairing agent and an organic modifier like methanol).

-

Detect the product using an electrochemical detector or by fluorescence detection after derivatization.

-

-

Data Analysis:

-

Quantify the amount of 6-fluorodopamine produced by comparing the peak area to a standard curve.

-

Calculate the initial reaction velocity (V₀) at each substrate concentration.

-

Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

-

Cell-Based Assay for Catecholamine Biosynthesis in PC12 Cells

PC12 cells, derived from a rat pheochromocytoma, are a well-established model for studying dopamine synthesis and release as they express the necessary enzymes, including TH and AADC.[16][17][18]

Materials:

-

PC12 cell line

-

Cell culture medium (e.g., RPMI-1640) supplemented with horse serum and fetal bovine serum

-

2-Fluoro-5-hydroxy-L-tyrosine (6-Fluoro-L-DOPA)

-

Perchloric acid

-

HPLC system with electrochemical detection (HPLC-ECD)

Procedure:

-

Cell Culture:

-

Culture PC12 cells in appropriate flasks or plates until they reach a desired confluency (e.g., 70-80%).

-

-

Treatment:

-

Remove the culture medium and wash the cells with a balanced salt solution (e.g., Hank's Balanced Salt Solution).

-

Incubate the cells with a solution containing 6-Fluoro-L-DOPA at a specified concentration and for a defined time period (e.g., 1-4 hours).

-

-

Cell Lysis and Sample Collection:

-

After incubation, aspirate the treatment solution.

-

Lyse the cells by adding cold 0.4 M perchloric acid directly to the plate.

-

Scrape the cells and collect the lysate.

-

-

Sample Preparation:

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

-

HPLC-ECD Analysis:

-

Inject the prepared sample into an HPLC-ECD system.

-

Use a C18 column and a mobile phase optimized for the separation of catecholamines and their metabolites.

-

The electrochemical detector should be set to a potential that allows for the sensitive detection of 6-fluorodopamine.

-

-

Data Analysis:

-

Identify and quantify the 6-fluorodopamine peak based on its retention time and comparison to a standard.

-

The amount of 6-fluorodopamine produced reflects the cellular AADC activity on the provided substrate.

-

Neuronal Differentiation of SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is another valuable model, as these cells can be differentiated into a more mature neuronal phenotype with dopaminergic characteristics.[19]

Materials:

-

SH-SY5Y cell line

-

Basal culture medium (e.g., DMEM/F12)

-

Fetal bovine serum (FBS)

-

Retinoic acid (RA)

-

Brain-derived neurotrophic factor (BDNF) (optional)

Procedure:

-

Initial Plating: Plate SH-SY5Y cells at a low density in a medium containing 10% FBS.

-

Differentiation Induction:

-

After 24 hours, replace the medium with a low-serum medium (e.g., 1% FBS) containing 10 µM retinoic acid.

-

Change the medium every 2-3 days.

-

-

Maturation (Optional): For a more mature phenotype, after 5-7 days of RA treatment, the medium can be replaced with a serum-free medium containing BDNF (e.g., 50 ng/mL) for an additional 2-3 days.

-

Confirmation of Differentiation: Differentiated cells will exhibit a distinct neuronal morphology with extended neurites. This can be confirmed by immunocytochemistry for neuronal markers such as β-III-tubulin or tyrosine hydroxylase.

-

Experimental Use: The differentiated SH-SY5Y cells can then be used in similar cell-based assays as described for PC12 cells to study the metabolism of 2-Fluoro-5-hydroxy-L-tyrosine.

Visualization of Pathways and Workflows

Catecholamine Biosynthesis Pathway

Caption: The enzymatic conversion of L-Tyrosine to key catecholamines.

In Vitro AADC Enzyme Assay Workflow

Caption: Step-by-step workflow for the in vitro AADC enzyme assay.

Cell-Based Catecholamine Biosynthesis Assay Workflow

Caption: Workflow for analyzing catecholamine synthesis in cell models.

Conclusion and Future Directions

2-Fluoro-5-hydroxy-L-tyrosine (6-Fluoro-L-DOPA) stands as a powerful and versatile tool for the investigation of the catecholamine biosynthesis pathway. Its well-defined role as a substrate for AADC has solidified its importance in both basic neurochemical research and clinical applications, particularly in the field of PET imaging. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess enzyme kinetics and cellular neurotransmitter synthesis.

Future research should aim to further elucidate the interaction of 6-Fluoro-L-DOPA and other fluorinated tyrosine analogs with tyrosine hydroxylase. A comprehensive understanding of the structure-activity relationships governing these interactions will be crucial for the development of novel probes and potential therapeutic agents targeting the catecholamine pathway. The continued refinement of analytical techniques and cellular models will undoubtedly lead to new insights into the complex regulation of catecholamine synthesis and its role in health and disease.

References

-

Alaylıoğlu, M., Keskin, E., Şengül Yediel, B., Dursun, E., & Gezen-Ak, D. (2024). A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells. Archives of Neuropsychiatry, 61(3), 255–264. [Link]

-

Alaylıoğlu, M., Keskin, E., Şengül Yediel, B., Dursun, E., & Gezen-Ak, D. (2024). A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells. PubMed. [Link]

-

Encinas, M., Iglesias, M., Triesler, M., & Garcia, A. (2016). Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line. Journal of Visualized Experiments, (108), 53193. [Link]

-

Invicro. (2025). [18F]DOPA PET in Parkinson's Disease Clinical Trials. Invicro. [Link]

-

Kovalevich, J., & Langford, D. (2013). Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology. Moodle@Units. [Link]

-

Zlatopolskiy, B. D., & Zischler, J. (2014). 6-[18F]Fluoro-L-DOPA: A Well-Established Neurotracer with Expanding Application Spectrum and Strongly Improved Radiosyntheses. BioMed Research International, 2014, 894759. [Link]

-

Koopmans, K. P., & Jager, P. L. (2007). 18F-DOPA PET and PET/CT. Journal of Nuclear Medicine, 48(10), 1599-1601. [Link]

-

Wikipedia. (2023). Fluorodopa (18F). In Wikipedia. [Link]

-

Ishiwata, K., Ishii, S., & Senda, M. (2001). Synthesis and evaluation of an 18F-labeled dopa prodrug as a PET tracer for studying brain dopamine metabolism. Journal of Nuclear Medicine, 42(5), 768-774. [Link]

-

Wikipedia. (2024). Aromatic L-amino acid decarboxylase. In Wikipedia. [Link]

-

Wang, Y., Davis, I., Shin, I., & Liu, A. (2019). Substrate Analogs Implicate a Free Radical Pathway in Tyrosine Hydroxylase Catalysis. ResearchGate. [Link]

-

Boche, D., & Guérin, O. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 29(6), 1389. [Link]

-

Melega, W. P., Perlmutter, M. M., & De Vellis, J. S. (1988). Kinetics of in vitro decarboxylation and the in vivo metabolism of 2-18F- and 6-18F-fluorodopa in the hooded rat. Journal of Neurochemistry, 51(2), 552-559. [Link]

-

Salwiczek, M., & Koksch, B. (2011). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. International Journal of Molecular Sciences, 12(10), 6915-6964. [Link]

-

Mabrouk, O. S., & Li, J. (2019). Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors. ACS Chemical Neuroscience, 10(10), 4349-4356. [Link]

-

Mabrouk, O. S., & Li, J. (2019). Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors. ACS Chemical Neuroscience, 10(10), 4349-4356. [Link]

-

Salwiczek, M., & Koksch, B. (2011). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews, 40(12), 5836-5861. [Link]

-

Roskoski, R. Jr. (1993). Tyrosine hydroxylase activity and extrinsic fluorescence changes produced by polyanions. The Biochemical journal, 295(1), 189-194. [Link]

-

National Center for Biotechnology Information. (2005). L-3,4-Dihydroxy-6-[18F]fluorophenylalanine. In Molecular Imaging and Contrast Agent Database (MICAD). [Link]

-

Roskoski, R. Jr. (1993). Tyrosine hydroxylase activity and extrinsic fluorescence changes produced by polyanions. The Biochemical journal, 295(1), 189-194. [Link]

-

Endres, C. J. (1998). Kinetics And Metabolism Of [18-F]-Labeled-L-DOPA Analog PET Tracers. University of Wisconsin-Madison. [Link]

-

Hyland, K., & Abdenur, J. E. (2013). Kinetic Analyses Guide the Therapeutic Decision in a Novel Form of Moderate Aromatic Acid Decarboxylase Deficiency. JIMD reports, 9, 89–97. [Link]

-

Psylla, M. (1995). Cerebral 6-[18F]fluoro-L-DOPA uptake in rhesus monkey: pharmacological influence of aromatic amino acid decarboxylase (AAAD) and catechol-O-methyltransferase (COMT) inhibition. FOLIA. [Link]

-

Huang, S. C., & Barrio, J. R. (1991). Kinetics and modeling of L-6-[18F]fluoro-dopa in human positron emission tomographic studies. Journal of cerebral blood flow and metabolism, 11(6), 898-913. [Link]

-

Patrick, G. N. (2020). The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. International Journal of Molecular Sciences, 21(17), 6209. [Link]

-

Spandl, J., & Huber, T. (2024). Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR. Chemistry – A European Journal. [Link]

-

Xu, H., & Tank, A. W. (2009). Activation of Tyrosine Hydroxylase mRNA Translation by cAMP in Midbrain Dopaminergic Neurons. Neurochemical research, 34(3), 519–528. [Link]

-

DeJesus, O. T., & Endres, C. J. (1997). Evaluation of fluorinated m-tyrosine analogs as PET imaging agents of dopamine nerve terminals: comparison with 6-fluoroDOPA. Journal of nuclear medicine, 38(4), 630-636. [Link]

-

Wikipedia. (2024). Tyrosine hydroxylase. In Wikipedia. [Link]

-

Endres, C. J., DeJesus, O. T., Uno, H., Doudet, D. J., Nickles, J. R., & Holden, J. E. (2004). Time profile of cerebral [18F]6-fluoro-L-DOPA metabolites in nonhuman primate: implications for the kinetics of therapeutic L-DOPA. Frontiers in Bioscience, 9, 505-512. [Link]

-

The AADC Research Trust. (n.d.). AADCd PhD - Substrate Accumulation in AADCd. The AADC Research Trust. [Link]

-

Li, Y., & Liu, J. (2021). Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography. Membranes, 11(2), 110. [Link]

-

GL Sciences Inc. (n.d.). Analysis of Catecholamines in Urine with HPLC-ECD. GL Sciences Inc. [Link]

-

Addgene. (2022). Affinity Purification of Recombinant Antibodies with Protein A or Protein G. Addgene. [Link]

-

Amuza Inc. (2018). Catecholamine Analysis in Plasma or Urine. Amuza Inc. [Link]

-

Gjedde, A., & Reith, J. (1995). Human striatal L-dopa decarboxylase activity estimated in vivo using 6-[18F]fluoro-dopa and positron emission tomography: error analysis and application to normal subjects. Journal of cerebral blood flow and metabolism, 15(4), 576-588. [Link]

-

ResearchGate. (2015). How to best detect catecholamines HPLC? ResearchGate. [Link]

-

Lewis, E. J., & Chikaraishi, D. M. (1987). Regulation of tyrosine hydroxylase gene transcription rate and tyrosine hydroxylase mRNA stability by cyclic AMP and glucocorticoid. Molecular and cellular biology, 7(9), 3332-3336. [Link]

-

Jiang, Y., & Wang, X. (2012). Purification process development of a recombinant monoclonal antibody expressed in glycoengineered Pichia pastoris. ResearchGate. [Link]

-

Sulaiman, M., & Adebiyi, A. (2012). Studies of the Rate Constant of l-DOPA Oxidation and Decarboxylation by HPLC. Journal of Chromatographic Science, 50(4), 307-312. [Link]

-

O'Connor, D. T. (2007). Tyrosine Hydroxylase, the Rate-Limiting Enzyme in Catecholamine Biosynthesis. Circulation, 116(7), 716-718. [Link]

-

ResearchGate. (2019). L-Dopa is decarboxylated to generate dopamine by aromatic L-amino acid decarboxylase. ResearchGate. [Link]

-

Lewis, E. J., & Chikaraishi, D. M. (1987). Transcriptional regulation of the tyrosine hydroxylase gene by glucocorticoid and cyclic AMP. Proceedings of the National Academy of Sciences, 84(11), 3550-3554. [Link]

-

Addgene. (2023). Recombinant Antibody Affinity Purification with Protein A or Protein G Protocol. YouTube. [Link]

Sources

- 1. L-3,4-Dihydroxy-6-[18F]fluorophenylalanine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]

- 3. Aromatic L-amino acid decarboxylase - Wikipedia [en.wikipedia.org]

- 4. Kinetic Analyses Guide the Therapeutic Decision in a Novel Form of Moderate Aromatic Acid Decarboxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aadcresearch.org [aadcresearch.org]

- 6. mdpi.com [mdpi.com]

- 7. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. 6-[18F]Fluoro-L-DOPA: A Well-Established Neurotracer with Expanding Application Spectrum and Strongly Improved Radiosyntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 18F-DOPA PET and PET/CT | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 11. imaging-cro.biospective.com [imaging-cro.biospective.com]

- 12. Fluorodopa (18F) - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and evaluation of an 18F-labeled dopa prodrug as a PET tracer for studying brain dopamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Kinetics of in vitro decarboxylation and the in vivo metabolism of 2-18F- and 6-18F-fluorodopa in the hooded rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]

- 17. Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 18. moodle2.units.it [moodle2.units.it]

- 19. accegen.com [accegen.com]

A Technical Guide to 2-Fluoro-5-hydroxy-L-tyrosine hydrochloride: Properties, Safety, and Applications

Abstract: This guide provides a comprehensive technical overview of 2-Fluoro-5-hydroxy-L-tyrosine hydrochloride (CAS: 144334-59-8), a fluorinated analog of L-tyrosine. Also known as 6-Fluoro-L-DOPA hydrochloride, this compound is of significant interest to researchers in neuroscience, oncology, and medicinal chemistry. Its structural similarity to L-DOPA makes it a valuable tool for studying catecholamine synthesis and a precursor or reference standard for the positron emission tomography (PET) imaging agent 6-[18F]Fluoro-L-DOPA. This document synthesizes critical safety data, details its mechanism of action, outlines key research applications, and provides field-proven protocols for its handling and use. The content is tailored for researchers, scientists, and drug development professionals who require both foundational knowledge and practical, in-depth insights into this specialized biochemical.

Chemical Identity and Physicochemical Properties

2-Fluoro-5-hydroxy-L-tyrosine hydrochloride is a derivative of the essential amino acid L-tyrosine, distinguished by the addition of a fluorine atom at the 2-position and a hydroxyl group at the 5-position of the aromatic ring.[1] Supplied as a hydrochloride salt, it exhibits enhanced stability and is easier to handle compared to its free base form.[1] Its primary characteristics are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-amino-3-(2-fluoro-4,5-dihydroxyphenyl)propanoic acid hydrochloride | N/A |

| Synonyms | 6-Fluoro-L-Dopa Hydrochloride; F-L-DOPA HCl | [1][2] |

| CAS Number | 144334-59-8 | [1][][4] |

| Molecular Formula | C₉H₁₁ClFNO₄ | [1][] |

| Molecular Weight | 251.64 g/mol | [1][] |

| Appearance | White to off-white crystalline solid/powder | [1] |

| Solubility | Soluble in water and polar organic solvents | [1] |

Comprehensive Safety & Hazard Profile (SDS Synthesis)

Handling this compound requires strict adherence to safety protocols due to its potential hazards. The following information is a synthesis of data from safety data sheets for this compound and structurally similar fluorinated amino acids.

GHS Hazard Classification

While a specific, universally adopted GHS classification for this exact compound is not consistently published, data from close analogs like 2-Fluoro-L-tyrosine suggest the following hazards should be assumed.

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Classification is based on data for structurally related compounds and should be used for guidance.[5][6]

Exposure Controls & Personal Protection

Engineering controls and personal protective equipment (PPE) are paramount to ensure user safety.

| Control Type | Requirement | Rationale & Source(s) |

| Engineering Controls | Work must be conducted in a certified chemical fume hood. | To keep airborne levels below exposure limits and prevent inhalation of the dust/aerosol.[7][8] |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. | Protects against splashes and airborne particles causing serious eye irritation.[6][9] |

| Hand Protection | Wear nitrile or other appropriate chemical-resistant gloves. | Prevents skin contact and irritation.[8][9] |

| Skin/Body Protection | Wear a standard lab coat. Protective boots and clothing as needed. | Prevents accidental skin exposure.[7][10] |

| Respiratory Protection | A NIOSH-approved dust respirator should be used if a fume hood is not available or if dust generation is significant. | To mitigate the risk of respiratory tract irritation from inhaling the powder.[8][11] |

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First Aid Procedure | Source(s) |

| Inhalation | Remove victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. | [9][11] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. | [10][11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [9][11] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. | [7][11] |

Handling & Storage

Proper handling and storage are crucial for maintaining the compound's integrity and ensuring safety.

-

Handling: Avoid formation of dust and aerosols. Wash hands and face thoroughly after handling.[9][11] Use in a well-ventilated place, preferably a chemical fume hood.[7]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][10] For long-term stability, store at -20°C, protected from light.[2] Some suppliers recommend storage under an inert atmosphere like argon or nitrogen.[10]

Biological Mechanism and Scientific Context

The Role of L-DOPA in Catecholamine Synthesis

To understand the utility of 2-Fluoro-5-hydroxy-L-tyrosine, one must first understand its biological context. L-tyrosine is the natural precursor for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[12] In this pathway, the rate-limiting step is the conversion of L-tyrosine to L-DOPA (3,4-dihydroxy-L-phenylalanine) by the enzyme tyrosine hydroxylase. L-DOPA is then rapidly converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC). This pathway is fundamental to mood, motivation, and motor control.[12]

Mechanism of 2-Fluoro-5-hydroxy-L-tyrosine (6-Fluoro-L-DOPA)

As an analog of L-DOPA, 6-Fluoro-L-DOPA acts as a substrate for the AADC enzyme. It is transported into catecholaminergic neurons and is decarboxylated to form 6-fluorodopamine. This process forms the basis of its primary application in medical imaging. When the fluorine atom is the radioisotope Fluorine-18 (¹⁸F), the resulting molecule, 6-[¹⁸F]Fluoro-L-DOPA, can be tracked using Positron Emission Tomography (PET). The rate of accumulation of this tracer in the brain, particularly in the striatum, provides a direct measure of presynaptic dopaminergic function.[13]

Caption: Workflow for the safe preparation of a sterile stock solution.

Advanced Toxicological Considerations

While the SDS provides immediate hazard information, a deeper understanding of the toxicology of fluorinated compounds is beneficial for long-term or high-concentration studies.

Metabolism of Fluorinated Pharmaceuticals

The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, which is why fluorine substitution is often used to enhance the metabolic stability of drugs. [14]However, fluorinated compounds are not metabolically inert. In vivo, metabolic oxidation or other enzymatic processes can, in some cases, lead to the liberation of fluoride ions. [14]While beneficial in small doses, excessive fluoride can be toxic, potentially leading to skeletal fluorosis. [14]Therefore, when using this compound in chronic in vivo models, monitoring for potential long-term toxicity is a prudent consideration.

Non-Proteinogenic Amino Acid Toxicity

As a non-proteinogenic amino acid (an amino acid not naturally found in proteins), there is a theoretical risk of it being mistakenly incorporated into newly synthesized proteins. This phenomenon has been observed with other tyrosine analogs, such as m-Tyrosine, where its incorporation in place of phenylalanine can lead to improperly folded, non-functional proteins and cellular stress. [15][16]While the bulk and electronic effects of the fluorine and extra hydroxyl group may prevent recognition by aminoacyl-tRNA synthetases, this potential for off-target effects should be considered when interpreting experimental results, especially in high-dose or long-term cell culture studies.

Conclusion

2-Fluoro-5-hydroxy-L-tyrosine hydrochloride is a powerful research tool with a well-defined role in the study and visualization of dopaminergic systems. Its utility as a precursor and standard for 6-[¹⁸F]Fluoro-L-DOPA PET imaging is firmly established. However, its specialized nature is accompanied by significant handling and safety requirements. For researchers and drug developers, a thorough understanding of its chemical properties, biological mechanism, and potential hazards is not merely procedural but essential for generating reliable, reproducible data and ensuring laboratory safety. Adherence to the detailed protocols and safety measures outlined in this guide is critical for harnessing the full potential of this valuable compound.

References

-

Material Safety Data Sheet. ABX advanced biochemical compounds. [Link]

-

Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. [Link]

-

Synthesis and in vitro evaluation of 18F labeled tyrosine derivatives as potential positron emission tomography (PET) imaging agents. PubMed. [Link]

-

L-Tyrosine – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]

-

Tyrosine,2-fluoro-5-hydroxy (10 mg). NUCMEDCOR. [Link]

-

L-tyrosine improves neuroendocrine function in a mouse model of chronic stress. PMC. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

-

Toxicity of meta-Tyrosine. Encyclopedia MDPI. [Link]

-

Toxicity of meta-Tyrosine. MDPI. [Link]

-

L-Tyrosine Ameliorates Some Effects of Lower Body Negative Pressure Stress. MIT. [Link]

-

The Antidepressant Effect of L-Tyrosine-Loaded Nanoparticles: Behavioral Aspects. PMC. [Link]

Sources

- 1. CAS 144334-59-8: 2-FLUORO-5-HYDROXY-L-TYROSINE HYDROCHLORI… [cymitquimica.com]

- 2. NUCMEDCOR. Tyrosine,2-fluoro-5-hydroxy (10 mg) [nucmedcor.com]

- 4. 2-FLUORO-5-HYDROXY-L-TYROSINE HYDROCHLORIDE | 144334-59-8 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. fishersci.com [fishersci.com]

- 8. peptide.com [peptide.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. sceti.co.jp [sceti.co.jp]

- 11. chemicalbook.com [chemicalbook.com]

- 12. L-tyrosine improves neuroendocrine function in a mouse model of chronic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. mdpi.com [mdpi.com]

Metabolic Stability of Fluorinated L-DOPA Derivatives: An In-Depth Technical Guide

Topic: Metabolic Stability of Fluorinated L-DOPA Derivatives in Vitro Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Development Scientists, Medicinal Chemists

Executive Summary: The Stability-Bioavailability Paradox

L-3,4-dihydroxyphenylalanine (L-DOPA) remains the gold standard for Parkinson’s disease (PD) therapy, yet its utility is severely compromised by rapid peripheral metabolism. In humans, extensive O-methylation by catechol-O-methyltransferase (COMT) and decarboxylation by aromatic L-amino acid decarboxylase (AADC) reduce the oral bioavailability of L-DOPA to <1% in the absence of enzyme inhibitors.

Fluorination offers a potent medicinal chemistry strategy to modulate these metabolic liabilities without abolishing biological activity. However, the position of the fluorine atom is critical. This guide details the in vitro assessment of fluorinated L-DOPA derivatives, specifically contrasting the metabolic fate of 6-fluoro-L-DOPA (6-FDOPA) against 2-fluoro-L-DOPA (2-FDOPA) and native L-DOPA. It provides validated protocols for assessing stability against COMT, MAO, and auto-oxidation.

Mechanistic Rationale: Fluorine as a Metabolic Shield[1]

The introduction of fluorine into the catechol ring of L-DOPA alters the physicochemical properties of the molecule, primarily through electronic effects rather than steric hindrance.

pKa Modulation and COMT Affinity

The regiochemistry of fluorination dictates metabolic stability.

-

Native L-DOPA: The hydroxyl groups at positions 3 and 4 have pKa values ~8.7 and ~13.4. At physiological pH, the catechol is a prime substrate for COMT-mediated transfer of a methyl group from S-adenosylmethionine (SAM).

-

6-Fluoro-L-DOPA: The highly electronegative fluorine at the 6-position exerts an inductive effect that lowers the pKa of the para-hydroxyl group (position 4). Crucially, this substitution pattern creates a molecule with low affinity for COMT (

~552 µM vs ~55 µM for L-DOPA). It is a poor substrate, allowing it to bypass peripheral metabolism. -

2-Fluoro-L-DOPA: Fluorine at the 2-position (ortho to the side chain) has a high affinity for COMT (

~20 µM), making it more metabolically labile than the native compound.

Chemical Stability (Auto-oxidation)

Catechols are prone to auto-oxidation to quinones (e.g., dopaquinone), leading to melanin formation and cytotoxicity. Fluorination can retard this process by withdrawing electron density from the aromatic ring, making the one-electron oxidation potential more positive (harder to oxidize).

Targeted Metabolic Pathways

To accurately assess stability, one must interrogate three distinct pathways.

Figure 1: Comparative metabolic fate.[1] Note that 6-fluorination significantly inhibits the L-DOPA -> 3-O-Methyl-DOPA step but does not prevent the downstream MAO-B degradation of 6-Fluoro-Dopamine.

Experimental Workflows

Protocol A: In Vitro Enzymatic Stability (S9 Fraction)

Rationale: Standard microsomal assays are insufficient because COMT is largely cytosolic (soluble), while MAO is mitochondrial. The S9 fraction (supernatant of 9000g centrifugation) contains both microsomes and cytosol, making it the ideal screening matrix.

Materials:

-

Pooled Human Liver S9 Fraction (20 mg/mL protein).

-

Cofactors: NADPH (for CYPs), S-Adenosylmethionine (SAM, for COMT), UDPGA (for UGTs, optional).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4) containing 1 mM MgCl

(essential for COMT). -

Antioxidant: 1 mM Ascorbic Acid + 0.1 mM EDTA (Critical to prevent non-enzymatic oxidation of the catechol).

Step-by-Step Methodology:

-

Preparation: Thaw S9 fraction on ice. Prepare a 10 mM stock of the test compound (e.g., 6-F-DOPA) in 10 mM HCl (to prevent oxidation).

-

Master Mix: In a 96-well plate, combine:

-

Buffer (Phosphate + MgCl

+ Ascorbic Acid). -

S9 Fraction (Final conc: 1.0 mg/mL).

-

SAM (Final conc: 100 µM).

-

Test Compound (Final conc: 1 µM).

-

-

Pre-incubation: Incubate at 37°C for 5 minutes.

-

Initiation: Add NADPH regenerating system (if assessing CYP contribution) or simply start timer if SAM is already present (COMT reaction is immediate).

-

Sampling: At

min, remove 50 µL aliquots. -

Quenching: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile containing 0.1% Formic Acid and internal standard (e.g., D3-L-DOPA).

-

Analysis: Centrifuge (4000g, 20 min, 4°C). Analyze supernatant via LC-MS/MS.

Self-Validation Check:

-

Positive Control: Run native L-DOPA in parallel. You must see rapid formation of 3-O-Methyl-DOPA.

-

Negative Control: Incubate without SAM. No methylation should occur.

-

Stability Control: Incubate without S9 protein. Loss of parent >10% indicates chemical instability (auto-oxidation), suggesting insufficient ascorbic acid.

Protocol B: MAO-B Kinetic Assay (Mitochondrial Fraction)

Rationale: To determine if the fluorinated dopamine derivative (formed after decarboxylation) is stable against Monoamine Oxidase B (MAO-B).

Materials:

-

Recombinant Human MAO-B or Human Liver Mitochondria.

-

Substrate: 6-Fluoro-Dopamine (synthesized or purchased).

-

Detection: HPLC-ECD (Electrochemical Detection) is preferred for catechols due to high sensitivity.

Workflow:

-

System: HPLC with C18 column; Mobile phase: 50 mM Sodium Citrate/Acetate buffer (pH 4.0), 5% MeOH, 0.1 mM EDTA, 0.5 mM SOS (Sodium Octyl Sulfate).

-

Detector: Coulometric array or Amperometric detector (+0.65 V).

-

Reaction: Incubate 6-F-Dopamine (10 µM) with MAO-B (0.05 mg/mL) in Phosphate buffer (pH 7.4).

-

Termination: Stop reaction with 0.4 M Perchloric Acid (PCA).

-

Readout: Monitor disappearance of 6-F-Dopamine and appearance of 6-F-DOPAC.

Data Presentation & Analysis

Kinetic Parameters Comparison

The following table summarizes the distinct kinetic profiles that drive the stability differences.

| Compound | Enzyme | Stability Interpretation | ||

| L-DOPA | COMT | 55 | 5.0 | High Turnover: Rapidly methylated to 3-OMD. |

| 2-F-DOPA | COMT | 20 | 4.0 | Unstable: Higher affinity than native L-DOPA. |

| 6-F-DOPA | COMT | 552 | 5.4 | Stable: Very low affinity; effectively bypasses COMT. |

| Dopamine | MAO-B | 14.7 | 1.6 | High Turnover: Rapidly oxidized to DOPAC. |

| 6-F-Dopamine | MAO-B | 15.3 | 2.4 | Unstable: Fluorination does not protect against MAO. |

Data Sources: Derived from Firnau et al. (1985) and Ding et al. (1995).

Calculating Intrinsic Clearance

For the S9 stability assay, calculate the in vitro intrinsic clearance (

Interpretation: A low

Visualization of Experimental Logic

Figure 2: Decision tree for evaluating in vitro stability. Note the critical checkpoint for chemical auto-oxidation before enzymatic assessment.

References

-

Firnau, G., et al. (1985). "The effect of ring-fluorination on the rate of O-methylation of dihydroxyphenylalanine (DOPA) by catechol-O-methyltransferase." Biochemical and Biophysical Research Communications. Link

-

Ding, Y.S., et al. (1995). "6-[18F]Fluorodopamine: A probe for visualization of sympathetic innervation." Journal of Neurochemistry. Link

-

Lee, S.J., et al. (2014). "Neutral pH Formulation for 6-[18F]fluoro-L-DOPA With High Radiochemical Stability." Nuclear Medicine and Molecular Imaging. Link

-

Bhattarai, P., et al. (2026).[2] "On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective." ChemRxiv. Link

-

Holmes, C., et al. (2018). "HPLC electrochemical detection and quantification of monoamines and their metabolites in rat brain tissue samples." Journal of Neuroscience Methods. Link

Sources

Methodological & Application

Application Note: Handling and Storage of Oxidation-Sensitive Tyrosine Derivatives

Scientific Foundation: The Chemistry of Instability

To handle tyrosine derivatives effectively, one must understand the mechanism of their degradation. The core vulnerability lies in the phenolic hydroxyl group. Unlike phenylalanine, the electron-rich phenol ring of tyrosine lowers the bond dissociation energy (BDE) of the O-H bond, making it susceptible to hydrogen atom abstraction by reactive oxygen species (ROS) or metal catalysts.[1]

The Oxidation Cascade

-

Initiation: Trace metals (Fe²⁺/Cu²⁺) or UV light catalyze the abstraction of the phenolic hydrogen, generating a Tyrosyl Radical (Tyr[1]•) .

-

Propagation:

-

Nitration/Halogenation: In the presence of reactive nitrogen species (peroxynitrite), tyrosine nitrates to 3-nitrotyrosine .[1]

Critical Insight: Stability is not binary.[1] It is a kinetic competition between the rate of radical formation and the rate of scavenging. Your handling protocols must shift this balance.

Material Properties & Specific Sensitivities

Not all derivatives degrade equally.[1] Use this matrix to determine the stringency of your controls.

| Derivative | Primary Instability | Critical Trigger | Visual Indicator of Failure | Recommended pH for Solubilization |

| L-DOPA | Rapid Oxidation to Quinone | pH > 7.0, O₂, Light | Solution turns pink | Acidic (0.1 M HCl or Formic Acid) |

| 3-Nitrotyrosine | Photochemical degradation | UV/Visible Light | Fading of yellow color (shift in | Neutral (PBS), protect from light |

| Diiodotyrosine (DIT) | Deiodination / Oxidation | Light, Oxidizing agents | Yellowing of solution | Basic (NaOH) or Organic (DMSO) |

| Phosphotyrosine (pTyr) | Hydrolysis (Acid labile) | Low pH, Phosphatases | Precipitate (free Tyr is less soluble) | Neutral to slightly basic |

| Tyr-Peptides | Metal-catalyzed oxidation | Cu²⁺/Fe³⁺ ions | Aggregation / Cross-linking | Buffer dependent + Chelators |

Visualization: Handling Decision Matrix

The following decision tree outlines the logical workflow for selecting the correct storage and handling protocol based on the derivative type and experimental needs.

Figure 1: Decision matrix for selecting storage conditions and solvents based on chemical sensitivity.

Protocol A: The "Anaerobic Shield" Solubilization

Purpose: For high-sensitivity applications (e.g., kinetic assays, LC-MS standards) where even <1% oxidation is unacceptable.[1] This protocol adapts Schlenk line chemistry for biological workflows.[1]

Reagents

-

Solvent: Degassed Milli-Q water or Buffer (see Table above).[1]

-

Antioxidant (Optional): L-Ascorbic acid (0.1% w/v) or Sodium Metabisulfite.[1]

-

Inert Gas: High-purity Argon (preferred over Nitrogen due to density).[1]

Workflow

-

Degas the Solvent:

-

Place the solvent in a vacuum flask.

-

Sonicate under vacuum for 15 minutes OR bubble Argon through the liquid for 20 minutes using a glass frit.

-

Why: Dissolved oxygen is the primary reactant in tyrosine oxidation. Removing it extends half-life from hours to weeks.[1]

-

-

Weighing:

-

Weigh the tyrosine derivative into an amber glass vial.

-

Tip: If an amber vial is unavailable, wrap a clear vial in aluminum foil before weighing.

-

-

Dissolution:

-

Aliquot & Storage:

-

If not using immediately, aliquot into black or amber microcentrifuge tubes under an Argon blanket.

-

Flash freeze in liquid nitrogen.

-

Store at -80°C. Never store L-DOPA solutions at +4°C for >24 hours [1].[1]

-

Protocol B: Solid State Storage & Handling

Purpose: Long-term preservation of stock powder.[1]

-

Temperature: Store at -20°C.

-

Container: Amber glass vials with PTFE-lined caps. Plastic tubes are permeable to oxygen over months.[1]

-

Desiccation: Moisture catalyzes hydrolysis and oxidation.[1] Store vials inside a secondary container (jar) containing silica gel or Drierite.

-

Equilibration:

-

Critical Step: Allow the vial to warm to room temperature before opening .

-

Reason: Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, accelerating degradation once returned to the freezer.

-

Quality Control (QC) & Validation

Before using a stored stock, validate its integrity using these self-validating checks.

Visual Inspection

-

Pass: Colorless or pale yellow (for Nitro-Tyr) solution.[1]

-

Fail: Pink tint (early quinone), brown precipitate (melanin), or turbidity.[1]

UV-Vis Spectroscopy Ratio Check

Run a scan from 200–500 nm.[1]

-

L-DOPA:

-

Peak

nm.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Oxidation Marker: Appearance of a broad shoulder/peak at 300–350 nm (dopaquinone) or 475 nm (dopachrome).[1]

-

-

3-Nitrotyrosine:

-

Distinct peak at 430 nm in alkaline pH (pH > 9) or 350-360 nm in acidic/neutral pH [2].[1]

-

Validation: Calculate Ratio

. A significant drop indicates degradation.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-

HPLC Validation (Standard Conditions)

-

Column: C18 Reverse Phase (e.g., 5 µm, 4.6 x 150 mm).[1]

-

Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.[1]

-

Detection: 280 nm (General) and electrochemical detection (for high sensitivity of L-DOPA).

-

Acceptance Criteria: Purity > 95%; absence of "fronting" peaks which often indicate oxidation products.[1]

Visualization: Oxidation Pathway Mechanism

Understanding the degradation pathway helps in selecting the right inhibitor.

Figure 2: Simplified oxidation pathways.[1] Preventing the initial radical formation (Step 1) via antioxidants or oxygen removal is the most effective stabilization strategy.

References

-

Cayman Chemical. L-DOPA Product Information & Stability. Retrieved from [1]

-

Fontana, M. et al. (2011).[1] Formation of 3-nitrotyrosine by riboflavin photosensitized oxidation.[1][2][3] Amino Acids.[1][4][5][6][7] Retrieved from

-

MedChemExpress. L-DOPA-2,5,6-d3 Handling and Storage. Retrieved from [1]

-

Sigma-Aldrich (Merck). Tyrosine and Derivatives Stability Data.[1] (General Reference for pTyr hydrolysis rates).

-

American Chemical Society. Oxidation of Tyrosine-Phosphopeptides by Titanium Dioxide Photocatalysis.[1] J. Am. Chem. Soc.[1][8] Retrieved from [1]

Sources

- 1. Nitrotyrosine - Wikipedia [en.wikipedia.org]

- 2. Formation of 3-nitrotyrosine by riboflavin photosensitized oxidation of tyrosine in the presence of nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. The effect of neighboring amino acid residues and solution environment on the oxidative stability of tyrosine in small peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Application Note & Protocols: A Strategic Guide to the Genetic Incorporation of 2-Fluoro-5-hydroxy-L-tyrosine

Abstract

The expansion of the genetic code to include unnatural amino acids (UAAs) has revolutionized protein engineering, enabling the introduction of novel chemical functionalities directly into the protein backbone.[1][2] Fluorinated amino acids, in particular, serve as powerful probes for studying protein structure and function, primarily through ¹⁹F NMR, and can enhance protein stability and binding interactions.[3][4] This guide provides a comprehensive framework for the site-specific incorporation of 2-Fluoro-5-hydroxy-L-tyrosine (FHTyr), a novel tyrosine analog, into target proteins within E. coli. As no pre-existing orthogonal translation system is commercially available for FHTyr, this document details the principles and strategic workflows for developing the necessary components, from the evolution of a specific aminoacyl-tRNA synthetase to detailed protocols for protein expression and validation.

Part 1: The Principle of Genetic Code Expansion via Amber Suppression

The cornerstone of site-specific UAA incorporation is the use of an Orthogonal Translation System (OTS).[5] An OTS consists of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that are engineered to be functionally independent from the host organism's own translational machinery.[6] This means the orthogonal aaRS (o-aaRS) exclusively charges its orthogonal tRNA (o-tRNA) with the desired UAA, and this pair does not cross-react with any of the host's endogenous synthetases, tRNAs, or canonical amino acids.

The most common strategy for directing the UAA to a specific site in the protein is nonsense codon suppression.[5][6] A codon that normally signals the termination of translation, such as the amber stop codon (UAG), is introduced at the desired position in the target gene. The o-tRNA is engineered with an anticodon (CUA) that recognizes the UAG codon. When the ribosome encounters the UAG codon on the mRNA, the acylated o-tRNA delivers the UAA, allowing translation to continue and resulting in a full-length protein containing the UAA at the specified site.[1]

Part 2: Strategy for Developing an FHTyr-Specific Orthogonal Synthetase

Since FHTyr is a novel UAA, a dedicated o-aaRS must be evolved. The most successful scaffolds for creating new Tyr-analog-specific synthetases are the tyrosyl-tRNA synthetase (TyrRS) from archaea like Methanocaldococcus jannaschii (Mj) or the pyrrolysyl-tRNA synthetase (PylRS).[6][7] These are chosen because they do not recognize E. coli tRNAs and their active sites are amenable to modification.

The development process involves creating a large library of o-aaRS mutants and then applying stringent positive and negative selection pressures to isolate a clone that is both active and specific for FHTyr.

1. Library Construction: Based on the crystal structure of the parent synthetase (e.g., MjTyrRS), residues within the amino acid binding pocket are identified (typically 5-7 residues).[8] A mutant DNA library is generated where these positions are randomized using techniques like site-saturation mutagenesis (SSM). This library, containing millions of unique synthetase variants, is cloned into a plasmid vector, often a pEVOL-type plasmid, which also expresses the cognate o-tRNA.[1]

2. Selection Scheme: A robust selection system is critical for isolating the desired enzyme. This typically involves alternating cycles of positive and negative selection.[9]

-

Positive Selection: The goal is to select for synthetase variants that can charge the o-tRNA with an amino acid (either FHTyr or a canonical one) to enable cell survival. The E. coli host strain is co-transformed with the o-aaRS library and a plasmid containing a selectable marker gene, such as chloramphenicol acetyltransferase (CAT), which has a permissive amber codon. When grown on media containing FHTyr and chloramphenicol, only cells with an active synthetase that incorporates an amino acid at the amber codon will produce functional CAT and survive.

-

Negative Selection: The goal is to eliminate variants that recognize any of the 20 canonical amino acids. The surviving cells from the positive selection are grown in media lacking FHTyr. A counter-selectable gene, such as the toxic barnase gene containing several amber codons, is used. If a mutant synthetase charges the o-tRNA with a natural amino acid, barnase will be expressed, leading to cell death. Only cells with synthetases that are inactive in the absence of FHTyr will survive, thus selecting for specificity.

Part 3: Protocol for Protein Expression with FHTyr

This protocol assumes a validated, FHTyr-specific o-aaRS/o-tRNA pair (hereafter referred to as pEVOL-FHTyr) and a target protein expression vector with a UAG codon at the desired incorporation site have been obtained.

Key Materials and Reagents

| Reagent/Component | Description | Supplier |

| 2-Fluoro-5-hydroxy-L-tyrosine HCl | The unnatural amino acid. | BOC Sciences[] |

| pEVOL-FHTyr Plasmid | Expresses the evolved FHTyr-specific synthetase and its cognate tRNA. | Custom (Result of Part 2) |

| Target Expression Plasmid | e.g., pET28a with target gene containing an in-frame UAG codon and a His-tag. | Custom |

| E. coli Expression Host | e.g., BL21(DE3). A strain lacking RF1 can improve yields. | Commercial |

| Growth Media | Luria-Bertani (LB) or minimal media (M9). | Commercial |

| Antibiotics | For plasmid selection (e.g., Kanamycin for pET, Chloramphenicol for pEVOL). | Commercial |

| Inducers | L-Arabinose (for pEVOL) and IPTG (for pET/T7 promoter). | Commercial |

Step-by-Step Expression Protocol

-

Transformation:

-

Co-transform chemically competent E. coli BL21(DE3) cells with the pEVOL-FHTyr plasmid and the target expression plasmid.

-

Plate on LB-agar containing the appropriate antibiotics for both plasmids.

-

Incubate overnight at 37°C.

-

-

Starter Culture:

-

Inoculate a single colony into 10 mL of LB media with both antibiotics.

-

Rationale: This initial culture expands the cell population for the main expression culture.

-

Incubate overnight at 37°C with shaking (220 rpm).

-

-

Expression Culture:

-

Inoculate 1 L of fresh LB media (with antibiotics) with the 10 mL overnight starter culture.

-

Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Rationale: This mid-log phase is the optimal point for inducing protein expression.

-

-

Induction and UAA Addition:

-

Add L-Arabinose to a final concentration of 0.2% (w/v) to induce the expression of the o-aaRS and o-tRNA from the pEVOL plasmid.[1]

-

Rationale: Pre-inducing the orthogonal system components ensures they are abundant before target protein synthesis begins.

-

Incubate for 30 minutes at 37°C.

-

Add 2-Fluoro-5-hydroxy-L-tyrosine to a final concentration of 1-2 mM.

-

Control: Set up a parallel culture where no FHTyr is added. This is crucial for validation.

-

Reduce the incubator temperature to 20-25°C.

-

Rationale: Lower temperatures slow down protein synthesis, which can improve the folding of the target protein and increase the efficiency of UAA incorporation.

-

Immediately add IPTG to a final concentration of 0.2-0.5 mM to induce expression of the target protein.

-

-

Harvesting:

-

Continue to incubate the culture for 16-20 hours at the reduced temperature.

-

Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

-

Discard the supernatant and store the cell pellet at -80°C until purification.

-

Part 4: Validation of FHTyr Incorporation

Rigorous validation is essential to confirm the successful and site-specific incorporation of FHTyr.

SDS-PAGE Analysis

-

Protocol: Lyse small aliquots of cells from both the +FHTyr and -FHTyr cultures. Analyze the total protein and the soluble fraction by SDS-PAGE, followed by Coomassie staining or Western blotting (if the protein has a tag like His or FLAG).

-

Expected Result: A band corresponding to the full-length target protein should be prominent in the +FHTyr lane. In the -FHTyr lane, this band should be absent or significantly reduced, with a smaller band possibly visible corresponding to the truncated product resulting from translation termination at the UAG codon. This provides initial evidence of UAA-dependent read-through.

Mass Spectrometry (Definitive Confirmation)

-

Protocol: Purify the target protein from the +FHTyr culture (e.g., via Ni-NTA chromatography for a His-tagged protein). Submit the purified protein for analysis by Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Rationale: ESI-MS provides a highly accurate mass measurement of the intact protein, which can confirm the incorporation of the UAA.

-

Expected Result: The experimentally measured mass of the protein should match the theoretical mass calculated for the protein containing FHTyr. This is the gold standard for validation.

Quantitative Data for Validation

| Amino Acid | Chemical Formula (Residue) | Monoisotopic Mass (Residue) | Expected Mass Shift vs. Tyrosine |

| Tyrosine (Tyr) | C₉H₉NO | 163.0633 Da | N/A |

| 2-Fluoro-5-hydroxy-L-tyrosine (FHTyr) | C₉H₈FNO₂ | 197.0488 Da | +33.9855 Da |

Note: Masses are for the amino acid residue within a polypeptide chain.

Part 5: Applications and Final Considerations

The successful incorporation of 2-Fluoro-5-hydroxy-L-tyrosine opens the door to a variety of advanced biochemical and biophysical studies:

-

¹⁹F NMR Spectroscopy: The fluorine atom provides a sensitive, background-free NMR probe to study protein dynamics, conformational changes, and ligand binding in real-time.[3]

-

Enhanced Interactions: The additional hydroxyl and fluoro groups can potentially be used to engineer novel hydrogen bonding or electrostatic interactions at protein-protein or protein-ligand interfaces.

-

Bio-orthogonal Chemistry: While not inherently reactive, the unique electronic properties of FHTyr could potentially be exploited for further chemical modifications.

Potential Challenges:

-

Low Protein Yield: UAA incorporation is often less efficient than canonical translation, leading to lower yields. Optimizing expression conditions (temperature, inducer/UAA concentration) is key.[1]

-

UAA Toxicity/Stability: The UAA must be non-toxic to the host and stable in the growth media. This should be assessed during the synthetase selection phase.[6]

-

Synthetase Fidelity: The evolved o-aaRS must be highly specific. Even low levels of mis-incorporation of canonical amino acids can complicate downstream analysis. Mass spectrometry of the purified protein is critical to confirm fidelity.

This guide provides the strategic and practical foundation for researchers to incorporate the novel amino acid 2-Fluoro-5-hydroxy-L-tyrosine into proteins, paving the way for new avenues in drug discovery and fundamental protein science.

References

-

An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Incorporation of Unnatural Amino Acids - Profacgen. (n.d.). Profacgen. [Link]

-

A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. (n.d.). SpringerLink. [Link]

-

Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Site-specific incorporation of fluorotyrosines into proteins in Escherichia coli by photochemical disguise - PubMed. (2010, March 2). PubMed. [Link]

-

Genetically Encoding Fluorosulfate-l-tyrosine To React with Lysine, Histidine, and Tyrosine via SuFEx in Proteins in Vivo - PubMed. (2018, April 18). PubMed. [Link]

-

Engineering of an orthogonal aminoacyl-tRNA synthetase for efficient incorporation of the non-natural amino acid O-methyl-L-tyrosine using fluorescence-based bacterial cell sorting - PubMed. (2010, November 19). PubMed. [Link]

-

Engineering of an Orthogonal Aminoacyl-tRNA Synthetase for Efficient Incorporation of the Non-natural Amino Acid O-Methyl-L-tyrosine using Fluorescence-based Bacterial Cell Sorting | Request PDF. (n.d.). ResearchGate. [Link]

-

Computational Aminoacyl-tRNA Synthetase Library Design for Photocaged Tyrosine. (2019, May 11). MDPI. [Link]

-

2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR. (2019, November 23). SpringerLink. [Link]

-

Orthogonal synthetases for polyketide precursors. (2022, March 15). bioRxiv. [Link]

-

Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC. (n.d.). National Center for Biotechnology Information. [Link]

- US20050208536A1 - Methods and composition for the production of orthogonal tRNA-aminoacyltRNA synthetase pairs - Google Patents. (n.d.).

Sources

- 1. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins | Springer Nature Experiments [experiments.springernature.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]

- 7. Orthogonal synthetases for polyketide precursors | bioRxiv [biorxiv.org]

- 8. US20050208536A1 - Methods and composition for the production of orthogonal tRNA-aminoacyltRNA synthetase pairs - Google Patents [patents.google.com]

- 9. Engineering of an orthogonal aminoacyl-tRNA synthetase for efficient incorporation of the non-natural amino acid O-methyl-L-tyrosine using fluorescence-based bacterial cell sorting - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparation of 2-Fluoro-5-hydroxy-L-tyrosine stock solutions for cell culture

Application Note: Preparation and Handling of 2-Fluoro-5-hydroxy-L-tyrosine Stock Solutions

Abstract & Scientific Rationale

2-Fluoro-5-hydroxy-L-tyrosine (2F-5OH-Tyr) is a non-canonical amino acid often employed as a mechanistic probe in neurotransmitter biosynthesis, a precursor for fluorinated catecholamines, or a redox-active residue in protein engineering.[][2] Structurally, it combines the electron-withdrawing properties of a fluorine substituent with the redox sensitivity of a hydroquinone/catechol moiety.

The Challenge: Researchers face two opposing physicochemical constraints when handling this compound:

-

Solubility: Like native tyrosine, the zwitterionic backbone exhibits poor solubility in neutral aqueous buffers (approx.[2] 0.4 mg/mL).[2]

-

Oxidative Instability: The 5-hydroxyl group renders the molecule highly susceptible to auto-oxidation at neutral or basic pH, leading to polymerization (melanin-like pigment formation) and loss of biological activity.[][2] The fluorine atom at position 2 lowers the pKa of the phenolic hydroxyls, potentially accelerating ionization and subsequent oxidation in standard media.

This guide details a bimodal preparation strategy —Acidic Aqueous (Method A) for maximum stability and Organic Solvent (Method B) for high-concentration spiking—ensuring >98% recovery and minimal cytotoxicity.[][2]

Physicochemical Profile & Safety

| Property | Data | Implication for Protocol |

| CAS Number | 144334-59-8 (HCl salt) | Use HCl salt molecular weight for calculations.[][2] |

| Molecular Weight | ~251.64 g/mol (HCl salt) | Ensure correct molarity calculations vs. free base.[2] |

| Solubility (Water) | Low (<1 mg/mL at pH 7) | Requires pH < 3 or organic co-solvent.[2] |

| Redox Potential | High Oxidation Risk | Critical: Must use antioxidants or acidic pH.[][2] |

| pKa (Phenol) | ~8.5 (Lower than Tyr ~10) | Ionizes earlier; avoid basic buffers (pH > 8).[2] |

Decision Matrix: Solvent Selection

Before beginning, select the method that matches your experimental needs.

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on concentration requirements and cell line sensitivity.

Protocol Method A: Acidic Aqueous Preparation (Preferred)[2]

Best for: Long-term storage, oxidation prevention, and cell lines sensitive to DMSO.[] Mechanism: The acidic environment (pH < 2) protonates the amino group and suppresses the ionization of the hydroxyl groups, preventing auto-oxidation. Ascorbic acid acts as a sacrificial antioxidant.[2]

Reagents:

-

0.1 M or 0.2 M Hydrochloric Acid (HCl), sterile.[2]

-

L-Ascorbic Acid (Sigma A4544 or equivalent).[][2]

-

0.22 µm PVDF Syringe Filter (Do NOT use Nylon; it binds proteins/amino acids).[][2]

Step-by-Step Procedure:

-

Prepare Solvent Vehicle:

-

Weighing:

-

Calculate the mass required for a 10 mM stock .

-

Calculation:

.[2] -

Weigh 25.16 mg of 2F-5OH-Tyr into an amber glass vial.

-

-

Solubilization:

-

Add the 10 mL Solvent Vehicle to the vial.

-

Vortex vigorously for 30-60 seconds. The solution should be clear and colorless.

-

Note: If particulates remain, sonicate in a water bath for 5 minutes at room temperature.[2] Avoid heating >37°C.

-

-

Sterilization:

-

Pass the solution through a 0.22 µm PVDF filter into a sterile, amber tube.

-

Do not autoclave. The compound is heat-labile and oxidation-prone.[][2]

-

-

Storage:

-

Aliquot into single-use volumes (e.g., 500 µL) to avoid freeze-thaw cycles.

-

Store at -20°C (stable for 3 months) or -80°C (stable for 1 year) .

-

Protocol Method B: High-Concentration DMSO Stock

Best for: Creating high-concentration stocks (up to 50-100 mM) to minimize the volume of liquid added to culture media.[][2]

Reagents:

-

Dimethyl Sulfoxide (DMSO), Hybri-Max™ or cell culture grade (sterile, anhydrous).[][2]

-

Amber glass vials (DMSO leaches plasticizers from standard tubes).[2]

Step-by-Step Procedure:

-

Weighing:

-

Weigh ~25 mg of 2F-5OH-Tyr into a sterile amber glass vial.

-

-

Solubilization:

-

Sterilization:

-

Storage:

-

Store at -20°C . DMSO freezes at 18.5°C; ensure the stock is fully thawed and mixed before use, as gradients can form during freezing.

-

Cell Culture Delivery & Validation

Workflow Logic: Direct addition of acidic stocks (Method A) to media can shift pH.[2] However, the buffering capacity of standard media (HEPES/Bicarbonate) can usually neutralize small volumes (1:1000 dilution).[2]

Figure 2: Delivery workflow emphasizing intermediate dilution to prevent osmotic or pH shock to cells.[][2]

Dilution Protocol (Example: Target 10 µM):

-

Thaw the 10 mM stock solution.

-

Visual Check: Ensure the solution is colorless. If it is yellow or brown, oxidation has occurred; discard it .[2]

-

Intermediate Step: Dilute 10 µL of Stock into 990 µL of pre-warmed culture media (100 µM intermediate).

-

Final Step: Add the intermediate solution to your cell culture well to reach the final 10 µM concentration.

-

Why? This two-step process allows the media buffer to neutralize the HCl or dilute the DMSO before it touches the cells directly.

-

Troubleshooting & Quality Control

| Observation | Cause | Corrective Action |

| Solution turns Yellow/Brown | Oxidation (Melanin formation).[][2] | Discard. Ensure HCl is 0.1 M. Add Ascorbic Acid (0.1%) to future preps. |

| Precipitate upon thawing | Low solubility or "salting out".[][2] | Warm to 37°C and vortex.[2] If using DMSO, ensure no water has entered the vial (DMSO is hygroscopic).[2] |

| Cell death upon addition | pH shock or DMSO toxicity.[][2] | Use Method A (Acidic).[2] Ensure dilution factor is at least 1:200 to allow buffer neutralization.[2] |

References

-

Sigma-Aldrich. (n.d.).[][2] Product Information: 2-Fluoro-L-tyrosine & L-DOPA.[][2] Retrieved from [][2]

-

National Institutes of Health (PubChem). (2025).[2] 2-Fluorotyrosine Compound Summary. Retrieved from [2]

-

Maghchiche, A. (2025).[2][5][6] Protocol for L-DOPA preparation and antioxidant use. ResearchGate. Retrieved from

-

Evonik Health Care. (2024).[][2] Enhancing the solubility of L-Tyrosine in cell culture media applications. Retrieved from [2]

-

Seyedsayamdost, M. R., et al. (2015).[2] Structure and properties of fluorinated tyrosine analogs in enzyme engineering. Chemical Communications.[][2] Retrieved from [2]

Sources

- 2. 2-Fluorotyrosine | C9H10FNO3 | CID 151473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-FLUORO-5-HYDROXY-L-TYROSINE HYDROCHLORIDE | 144334-59-8 [chemicalbook.com]

- 4. CAS 144334-59-8: 2-FLUORO-5-HYDROXY-L-TYROSINE HYDROCHLORI… [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Radiofluorination of Tyrosine Precursors

Topic: Optimization and Troubleshooting of O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) and Related Analogs Audience: Radiochemists, Production Scientists, and QC Specialists Methodology: Direct Nucleophilic Substitution (Standard Clinical Route)

Diagnostic Triage: Where is the Loss Occurring?

Before adjusting parameters, you must isolate the stage of failure. Use this logic gate to identify the root cause.

Figure 1: Diagnostic logic tree for isolating yield failures in [¹⁸F]FET synthesis.

Phase 1: The Fluorination Reaction (Sₙ2)

Context: The industry standard for [¹⁸F]FET synthesis uses the precursor TET (O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butyl ester). The reaction is a nucleophilic substitution of the tosylate leaving group by [¹⁸F]fluoride, followed by acid hydrolysis.[1]

FAQ: Fluorination Efficiency

Q: My fluoride trapping on the QMA cartridge is poor (<80%). What is wrong?

-

Cause: Metal cations in the [¹⁸O]H₂O target water or improper cartridge conditioning.[2]

-

Solution:

-

Check Target Water: Test for metal ions (Al³⁺, Fe³⁺) which form insoluble fluoride complexes.

-

Conditioning: Ensure the QMA cartridge is conditioned with carbonate (or bicarbonate) and thoroughly washed with water. Residual carbonate competes with [¹⁸F]F⁻ for binding sites.

-

Cartridge Type: Switch from carbonate to bicarbonate forms if using weakly basic precursors, though TET is robust enough for carbonate.

-

Q: My labeling efficiency (RCY) is low (<30% on TLC), but trapping was fine. Why?

-

Cause 1: Moisture (The #1 Enemy). Nucleophilic fluorination requires anhydrous conditions. Even trace water solvates the fluoride ion, rendering it unreactive.

-

Fix: Verify your azeotropic drying cycles. Ensure your acetonitrile (MeCN) is anhydrous (<50 ppm water). Check vacuum lines for leaks.

-

-

Cause 2: Precursor Degradation. The TET precursor is sensitive to heat and moisture.

-

Fix: Store TET at -20°C. Allow it to warm to room temperature in a desiccator before opening to prevent condensation.

-

-

Cause 3: Base-to-Precursor Ratio. [3]

-

Fix: If using Kryptofix 2.2.2/K₂CO₃, excess base can cause elimination side reactions (E2) rather than substitution (Sₙ2). Maintain a K₂CO₃/Kryptofix ratio of ~1:2 and ensure the total base amount does not degrade the precursor.

-

Q: Should I use Kryptofix 2.2.2 or TBAHCO₃?

-

Insight: Both work, but TBAHCO₃ (Tetrabutylammonium bicarbonate) is often preferred for [¹⁸F]FET because it acts as both a Phase Transfer Catalyst (PTC) and a mild base, simplifying the eluent preparation.

-

Protocol Note: If using TBAHCO₃, ensure the counter-ion is bicarbonate, not hydroxide, to prevent premature deprotection or degradation of the precursor [1].

Phase 2: Deprotection & Hydrolysis

Context: After fluorination, the trityl (N-protecting) and tert-butyl (ester-protecting) groups must be removed.

FAQ: Hydrolysis Issues

Q: I see a large "intermediate" peak on HPLC/TLC. Is my hydrolysis incomplete?

-

Analysis: The trityl group is acid-labile and comes off easily. The tert-butyl ester is more robust. An intermediate peak usually indicates the mono-protected species (likely the ester is still attached).

-

Solution:

-

Acid Concentration: Ensure you are using 1M to 2M HCl . Weaker acids (e.g., 0.5M) may require prolonged heating.

-

Solvent: Hydrolysis is often performed in the organic solvent used for fluorination (e.g., DMSO/MeCN). Adding a small amount of ethanol can assist in solubility during this step.

-

Temperature: Standard conditions are 100°C for 5–10 minutes . Do not exceed 120°C, or you risk defluorination or breaking the ether linkage.

-

Q: My final product has low radiochemical purity (RCP) due to "unknown impurities."

-

Cause: Radiolysis or side-product formation.

-

The "Hydroxy" Impurity: The major chemical impurity is O-(2-hydroxyethyl)-L-tyrosine. This forms if the tosylate precursor hydrolyzes before fluorination.

-

Fix: Reduce the amount of precursor.[4] While 15-20 mg was standard, recent optimizations show 4–5 mg of TET reduces the "cold" impurities significantly without drastically hurting yield [2].

-

-

Radiolysis: High activity density causes self-destruction of the molecule.

-

Fix: Add 0.5–1% Ethanol or Sodium Ascorbate to the final formulation vial as a radical scavenger [3].

-